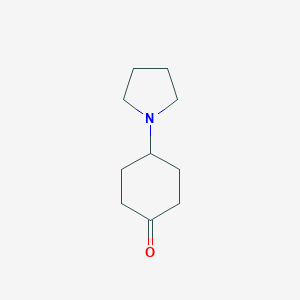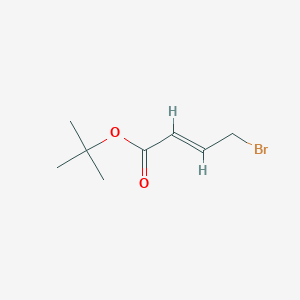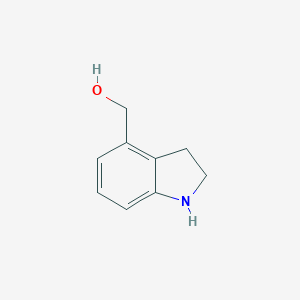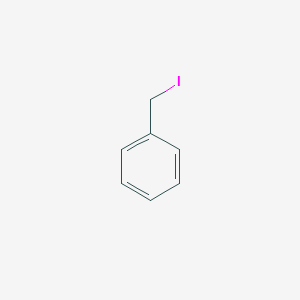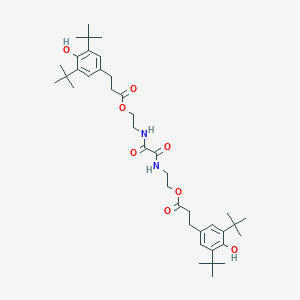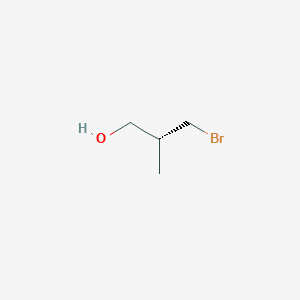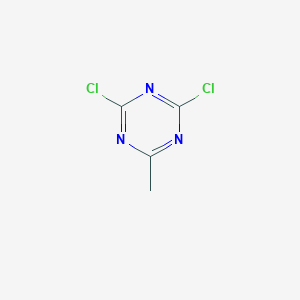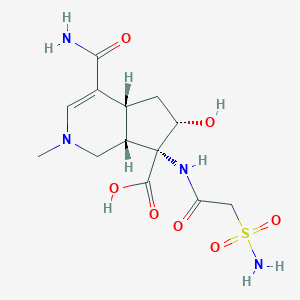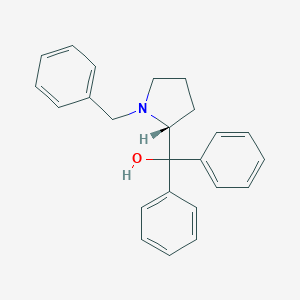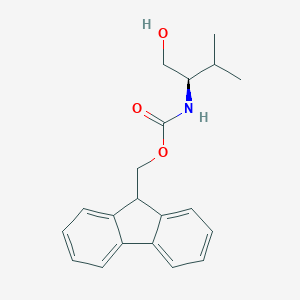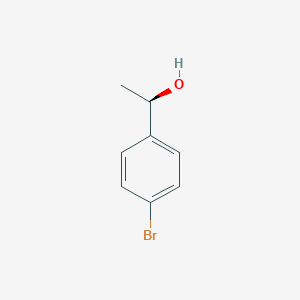
(R)-1-(4-溴苯基)乙醇
描述
(R)-1-(4-Bromophenyl)ethanol, also known as 4-bromo-1-phenylethanol, is an organic compound that belongs to the class of bromophenyl alcohols. It is a colorless liquid with a molecular formula of C8H9BrO. It is used in a variety of scientific research applications and is known for its unique biochemical and physiological effects.
科学研究应用
多晶型研究
该化合物可用于研究有机化合物中的多晶型现象 . 多晶型现象是指固体材料以两种或多种晶体结构存在的现象,这些晶体结构在晶格中具有不同的分子排列和/或构象。 化合物的不同多晶型可能具有显著不同的物理和化学性质 .
材料科学
“(R)-1-(4-溴苯基)乙醇” 可能在开发具有独特性能的新材料方面发挥作用。 例如,该化合物可用于制造具有不同机械性能的材料,如弹性、脆性、塑性等 .
有机合成
该化合物可以用作有机合成的构建模块。 该化合物中的溴原子使其成为各种偶联反应的良好候选者,这些偶联反应广泛用于复杂有机分子的合成 .
药物研究
“(R)-1-(4-溴苯基)乙醇” 可能在药物研究中发挥作用。 该化合物可以用作合成新药的起始原料 .
表面化学
该化合物可用于表面化学研究。 例如,它可用于研究有机化合物在金属表面的自组装、Ullmann 反应和吡啶配位 .
化学工业
属性
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426185 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-78-7 | |
| Record name | (R)-1-(4-Bromophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 1-(4-bromophenyl)ethanol affect the photochemical properties of phthalocyanines?
A1: The research paper [] demonstrates that incorporating the enantiopure (R)-1-(4-bromophenyl)ethanol as a ligand in phthalocyanine derivatives results in a higher quantum yield of reactive oxygen species (ROS) generation compared to phthalocyanines containing the (S)-enantiomer or the racemic mixture. This highlights the significant impact of chirality on the photochemical properties of these molecules. While the exact mechanism behind this difference is not fully elucidated in the paper, it suggests a potential for enantioselective photochemical reactions.
Q2: Are there any observed differences in the interaction of phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol compared to other isomers with mammary MCF-7 cells?
A2: Yes, the research [] observed differences in the interaction of these modified phthalocyanines with mammary MCF-7 cells. Although the specific details of these interactions are not fully elaborated in the abstract, the researchers found variations in fluorescence microscopy and cell viability results between phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol, (S)-1-(4-bromophenyl)ethanol, and the racemic mixture. This finding further emphasizes the importance of considering chirality when investigating the biological activity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
